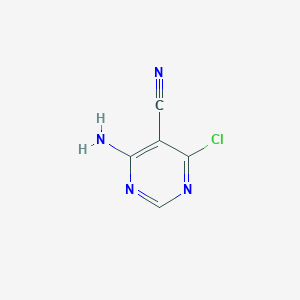

4-Amino-6-chloropyrimidine-5-carbonitrile

概要

説明

The compound 4-Amino-6-chloropyrimidine-5-carbonitrile (APC) is a pyrimidine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been the subject of research due to its potential applications in medicinal chemistry, particularly as a building block for compounds with antimicrobial and anticancer properties .

Synthesis Analysis

APC and its derivatives are typically synthesized through multi-component reactions involving various starting materials such as amines, aldehydes, and nitriles. For instance, a one-pot synthesis method has been reported where 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes are reacted in the presence of NaOH in ethanol, yielding triazolo-pyrimidine derivatives . Another synthesis approach involves the condensation of aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol to produce triazolo-pyrimidine and cyanoamino-pyrimidine derivatives . These methods are advantageous due to their operational simplicity, good yields, and high selectivity.

Molecular Structure Analysis

The molecular structure of APC and its complexes has been elucidated using various spectroscopic techniques, including NMR, IR, UV-Visible, and mass spectrometry. For example, APC has been used to synthesize metal complexes with Co(II), Ni(II), Cu(II), and Pd(II), where APC acts as a bidentate ligand coordinating through the exocyclic amino and adjacent pyrimidine nitrogen atoms. The Pd(II) complex, however, shows APC coordinating as a monodentate ligand via the pyrimidine nitrogen . Computational studies using DFT calculations have also been performed to optimize the geometry of these complexes, supporting the experimental findings.

Chemical Reactions Analysis

APC is a versatile intermediate that can undergo various chemical reactions to form a wide range of heterocyclic compounds. For instance, it can be acetylated, formylated, and further reacted with primary and heterocyclic amines to yield Schiff bases and other nitrogen-containing heterocycles . Additionally, APC derivatives have been used to synthesize fused heterocyclic systems with potential biocidal properties . The reactivity of APC also extends to the synthesis of thiadiazolo-pyrimidine derivatives with anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of APC and its derivatives are closely related to their molecular structure. The synthesized metal complexes of APC exhibit non-electrolytic behavior in DMSO and have been characterized by their magnetic susceptibility and thermal stability through TGA analysis . The solubility, melting points, and other physical properties are typically determined experimentally and are crucial for understanding the compound's behavior in various chemical environments.

科学的研究の応用

Molecular Structure Analysis

- Raman and Infrared Spectroscopy : A study by Abuelela et al. (2016) investigated the molecular structure of 4-Amino-6-chloropyrimidine-5-carbonitrile using Raman and infrared spectroscopy. The research provided insights into the vibrational features of the compound and identified two tautomers. This analysis enhances the understanding of its molecular geometry, crucial for various scientific applications (Abuelela et al., 2016).

Synthesis and Antimicrobial Activity

- Synthesis and Antibacterial Properties : Rostamizadeh et al. (2013) and Bhat et al. (2021) explored the synthesis of derivatives of 4-Amino-6-chloropyrimidine-5-carbonitrile and evaluated their antibacterial activities. These studies indicate the potential of this compound in developing new antibacterial agents (Rostamizadeh et al., 2013); (Bhat et al., 2021).

Antitumor Properties

- Antitumor Activities : The research by Taher and Helwa (2012) and Tiwari et al. (2016) demonstrates the potential antitumor activities of 4-chloro-pyrimidine-5-carbonitriles and its derivatives. These findings are significant for the development of new anticancer therapies (Taher & Helwa, 2012); (Tiwari et al., 2016).

Green Chemistry and Synthesis Methods

- Eco-Friendly Synthesis Techniques : Studies by Karati et al. (2022) and Rostamizadeh and Nojavan (2014) have developed sustainable and efficient methodologies for synthesizing 4-Amino-6-chloropyrimidine-5-carbonitrile derivatives. These methods emphasize environmentally friendly approaches in chemical synthesis, highlighting the compound's role in advancing green chemistry practices (Karati et al., 2022); (Rostamizadeh & Nojavan, 2014).

Safety And Hazards

The safety information for “4-Amino-6-chloropyrimidine-5-carbonitrile” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

特性

IUPAC Name |

4-amino-6-chloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVMFCKRFRCMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483831 | |

| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-chloropyrimidine-5-carbonitrile | |

CAS RN |

60025-09-4 | |

| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

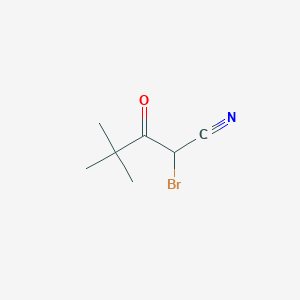

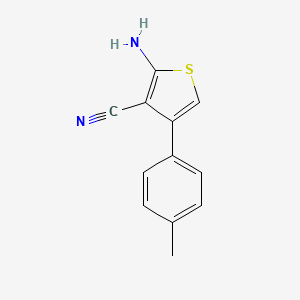

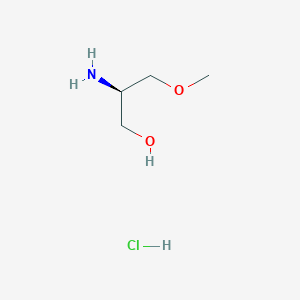

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

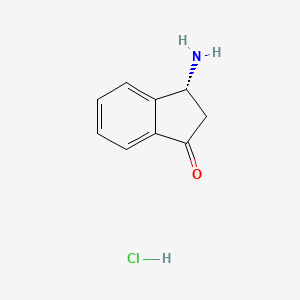

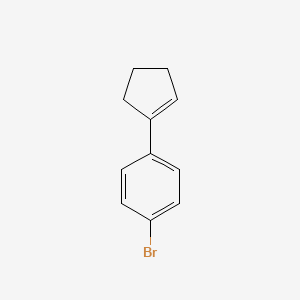

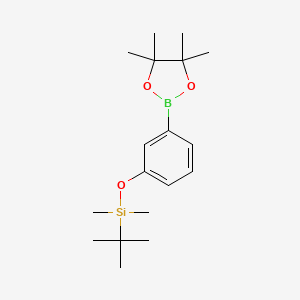

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)